4-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(3-nitrophenyl)benzamide
Overview
Description
4-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(3-nitrophenyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, nitro, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(3-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Nitration: Introduction of the nitro group onto the benzene ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Piperazine Introduction: Formation of the piperazine ring and its subsequent attachment to the benzene ring.
Sulfonylation: Introduction of the sulfonyl group.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(3-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The specific pathways involved depend on the context of its application, such as inhibition of a particular enzyme in a disease state.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-nitrobenzamide: Lacks the piperazine and sulfonyl groups.
3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide: Lacks the bromine and nitro groups.
N-(3-nitrophenyl)benzamide: Lacks the bromine, piperazine, and sulfonyl groups.
Uniqueness
4-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(3-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine, nitro, piperazine, and sulfonyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-bromo-3-(4-methylpiperazin-1-yl)sulfonyl-N-(3-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O5S/c1-21-7-9-22(10-8-21)29(27,28)17-11-13(5-6-16(17)19)18(24)20-14-3-2-4-15(12-14)23(25)26/h2-6,11-12H,7-10H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQZKWGOAOLKNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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